1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide (CPCC) is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. CPCC is a member of the carboxamide family and has been studied for its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Selective COX-1 Inhibition and Antiplatelet Efficacy
Research has shown that derivatives of isoxazole, like 1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide, have been designed to improve selectivity and efficacy towards cyclooxygenase-1 (COX-1) inhibition. These compounds have demonstrated significant potential in affecting platelet aggregation through the inhibition of COX-1-dependent thromboxane A2, indicating their utility in cardiovascular disease research and therapy. The study highlighted the importance of specific substituent groups on the isoxazole core for achieving high selectivity towards COX-1, with implications for developing antiplatelet therapies (Vitale et al., 2013).
Antimicrobial Activities
The compound's structure has been the basis for synthesizing new molecules with significant antimicrobial activities. For instance, derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Akbari et al., 2008).
Anticancer Potential
Further research into compounds structurally related to this compound has explored their potential in cancer treatment. Studies have focused on designing and synthesizing derivatives that exhibit moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. This research opens pathways for the development of new anticancer agents, highlighting the compound's relevance in oncological pharmacology (Ravinaik et al., 2021).
Mechanism of Action
Mode of Action
It is mentioned that similar compounds can be used as reagents in the cobalt catalyzed radical hydroacylation of alkenes to ketones . This suggests that the compound might interact with its targets in a similar manner, leading to the formation of ketones.
Biochemical Pathways
The downstream effects of these pathways can vary widely, depending on the specific cellular context and the presence of other compounds .
Result of Action
The formation of ketones suggests that it might have effects on energy metabolism, as ketones are a key energy source for many cells .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-10-8-17(9-11-18)22(12-4-5-13-22)21(26)24-15-19-14-20(27-25-19)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGDXPODAAXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.